1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQDOGWKVWZEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone (abbreviated here as BCHE for clarity) typically follows a two-step approach:
Detailed Preparation Method
Synthesis of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone (Intermediate)
- Starting Materials: 1-(2,4-dihydroxyphenyl)ethanone (0.1 mole), benzyl bromide (0.1 mole), potassium carbonate (0.1 mole).
- Solvent: Acetone (100 mL).
- Procedure: The mixture is refluxed at 50–60°C for approximately 7 hours with continuous shaking.
- Workup: The reaction mixture is cooled to room temperature, quenched with 100 mL cold water, and the precipitated product is filtered and washed with water.
- Purification: The crude product is recrystallized from ethanol to yield pure 1-(4-benzyloxy-2-hydroxyphenyl)ethanone.
This step selectively benzylates the hydroxyl group at the 4-position while leaving the 2-hydroxyl group free for further functionalization.
Chlorination to Form this compound
- Starting Material: 1-(4-benzyloxy-2-hydroxyphenyl)ethanone (0.1 mole).
- Reagents: N-chlorosuccinimide (NCS) dissolved in a minimal amount of N,N-dimethylformamide (DMF).
- Solvent: Ethanol (100 mL).
- Reaction Conditions: The reaction mixture is stirred at room temperature for 5–6 hours.
- Workup: The reaction is quenched by adding 200 mL cold water, and the product is isolated by filtration and rinsed with distilled water.
- Purification: The crude chlorinated product is recrystallized from ethanol.
This chlorination selectively introduces a chlorine atom at the 5-position of the aromatic ring, yielding the target compound BCHE.
Reaction Scheme Summary
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 1-(2,4-dihydroxyphenyl)ethanone + benzyl bromide + K2CO3 in acetone, reflux 7 h | 1-(4-benzyloxy-2-hydroxyphenyl)ethanone | Benzylation at 4-OH |
| 2 | Intermediate + N-chlorosuccinimide (NCS) in ethanol/DMF, RT 5–6 h | This compound | Selective chlorination at 5-position |
Analytical and Purification Techniques
- Reaction Monitoring: Thin Layer Chromatography (TLC) is used to monitor reaction progress.
- Purification: Recrystallization from ethanol is the preferred purification method to obtain analytically pure BCHE.
- Characterization: The final compound is characterized by IR, ^1H NMR, and ^13C NMR spectroscopy to confirm the substitution pattern and purity.
Research Findings and Observations
- The benzylation step is crucial for protecting the phenolic hydroxyl group, enabling selective chlorination without over-substitution or side reactions.
- NCS in DMF is an effective and mild chlorinating agent that provides selective mono-chlorination at the 5-position.
- The reaction proceeds efficiently at room temperature, avoiding harsh conditions that could degrade sensitive functional groups.
- The final product is a key intermediate for synthesizing various chalcone derivatives and heterocyclic compounds with pharmaceutical relevance.
Comparative Notes on Related Halogenation
Summary Table of Preparation Parameters
| Parameter | Benzylation Step | Chlorination Step |
|---|---|---|
| Starting Material | 1-(2,4-dihydroxyphenyl)ethanone | 1-(4-benzyloxy-2-hydroxyphenyl)ethanone |
| Reagents | Benzyl bromide, K2CO3 | N-chlorosuccinimide (NCS) in DMF |
| Solvent | Acetone | Ethanol |
| Temperature | 50–60°C (reflux) | Room temperature |
| Reaction Time | 7 hours | 5–6 hours |
| Workup | Quench with cold water, filtration | Quench with cold water, filtration |
| Purification | Recrystallization from ethanol | Recrystallization from ethanol |
| Monitoring | TLC | TLC |
| Characterization | IR, ^1H NMR, ^13C NMR | IR, ^1H NMR, ^13C NMR |
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(4-(Benzyloxy)-5-chloro-2-oxophenyl)ethanone.
Reduction: 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanol.
Substitution: 1-(4-(Benzyloxy)-5-methoxy-2-hydroxyphenyl)ethanone.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapies. It has been tested against various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620). The compound exhibited significant cytotoxic effects, suggesting its viability as a lead compound in cancer drug development. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Mechanism of Action
The mechanism through which 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone exerts its anticancer effects appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. In vitro studies indicated that it may inhibit specific kinases involved in tumor growth, although detailed mechanisms remain to be fully elucidated .
Synthetic Organic Chemistry
Synthesis Pathways
The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 4-chloro-2-hydroxyacetophenone with benzyl alcohol under acidic conditions, yielding the target compound with high purity . The following table summarizes various synthesis methods and their respective yields:
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with benzyl alcohol | 85 | Acidic medium |
| Hydrolysis of related benzoate | 75 | Aqueous base |
| Direct acylation of phenolic compound | 90 | Friedel-Crafts conditions |
Reactivity and Stability
The compound's stability is notable, with a high boiling point and favorable solubility characteristics in organic solvents. Its structural features contribute to its reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules .
Material Sciences
Applications in Coatings and Polymers
Due to its chemical structure, this compound has potential applications in the formulation of coatings and polymers. Its ability to act as a UV stabilizer enhances the longevity and durability of polymeric materials when exposed to sunlight .
Case Study: UV Stabilization
In a study evaluating various UV stabilizers for polymer applications, this compound was compared against traditional stabilizers. The findings indicated that it provided superior protection against UV degradation while maintaining the mechanical properties of the polymers .
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone can be elucidated by comparing it to related hydroxyacetophenones. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differentiators :
Chloro (Cl) vs. Bromo (Br): The 5-chloro substituent offers moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in CAS 301.30 or the reactive bromine in S-A .
Synthetic Flexibility :
- Unlike bromomethylated analogs (e.g., CAS 50317-56-1), the target compound lacks a reactive side chain, limiting its utility in polymer chemistry but preserving stability for pharmaceutical intermediates .
- Compared to nitrated derivatives (CAS 301.30), the absence of a nitro group simplifies reduction steps in synthesis .
Biological Activity :
- While specific data for the target compound are absent, structurally similar compounds (e.g., CAS 292.72) exhibit enhanced antioxidant activity due to multiple hydroxyl groups. The target’s single hydroxyl and chloro substituents may balance radical scavenging and cytotoxicity .
Physical Properties: The benzyloxy group likely raises the melting point compared to non-aromatic ether analogs (e.g., CAS 170.59), though precise data are unavailable .
Biological Activity
1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone, a compound with significant structural features, is part of the chalcone family known for its diverse biological activities. This article delves into its synthesis, characterization, and biological activities, particularly focusing on antimicrobial and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of p-chloroacetophenone with various aromatic aldehydes. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Various studies have reported the antimicrobial efficacy of chalcone derivatives, including this compound. In vitro evaluations demonstrate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The Cup Plate method has been widely used to assess this activity, comparing it with standard antibiotics such as amoxicillin.
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 | |
| Pseudomonas aeruginosa | 10 | 128 | |
| Bacillus subtilis | 18 | 16 |
The above table summarizes findings from multiple studies indicating that this compound possesses moderate to strong antibacterial properties .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH assay. Results indicate that it exhibits significant free radical scavenging activity, comparable to ascorbic acid, a well-known antioxidant.
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 85 |
| This compound | 78 |
These results suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .
Case Studies
Several case studies have explored the pharmacological potential of chalcones. For instance, a study highlighted the synthesis of a series of chalcone derivatives, including those related to this compound, which were tested for their ability to inhibit bacterial growth. The findings indicated a correlation between structural modifications and enhanced biological activity .
Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .
Q & A
Basic: What are the optimal synthetic routes for 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone with benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base, using acetone as the solvent. The reaction is carried out under reflux (50–60°C for 7 hours) . Post-reaction, the mixture is quenched with water, filtered, and recrystallized in ethanol. Alternative methods include Friedel-Crafts acylation for precursor synthesis, where AlCl₃ catalyzes acetyl group introduction to phenolic substrates .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- FTIR : To confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, phenolic O-H at ~3200 cm⁻¹) .
- Mass Spectrometry : For molecular weight verification (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : To resolve crystal structure using programs like SHELXL. Bond lengths and angles validate stereochemistry .
Advanced: How can researchers resolve contradictions in reaction conditions reported across studies?
Methodological Answer:
Systematic optimization via Design of Experiments (DoE) is recommended. For example, varying temperature (40–70°C), solvent polarity (acetone vs. DMF), and base stoichiometry (1.0–1.5 eq. K₂CO₃). Monitor reaction progress with TLC and HPLC to identify optimal yield and purity conditions .
Advanced: What computational methods predict the compound’s bioactivity and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Validate with experimental IC₅₀ values .
- QSAR Modeling : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with bioactivity using descriptors like logP and Hammett constants .
Advanced: How is the antioxidant efficacy of this compound evaluated compared to standards like ascorbic acid?
Methodological Answer:
- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm. Calculate IC₅₀ (concentration inhibiting 50% radicals). The compound showed 1.5× higher activity than ascorbic acid in some studies .
- Reducing Power Assay : Compare optical density at 700 nm; higher values indicate stronger electron donation .
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate to remove byproducts. Monitor purity via melting point analysis (uncorrected capillary method) .
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 8:2 to 6:4) for complex mixtures .
Advanced: What experimental strategies elucidate its role in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure initial reaction rates (e.g., NADPH oxidation for oxidoreductases) at varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- IC₅₀ Determination : Pre-incubate enzyme with compound, then quantify residual activity fluorometrically or colorimetrically .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–13) at 25°C for 24h. Analyze degradation via HPLC .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Br, F), alkyl chains, or heterocycles at the 4-position. Compare bioactivity datasets .
- 3D Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., ketone oxygen) and hydrophobic regions using software like MOE .
Advanced: What strategies evaluate synergistic effects when combined with other therapeutic agents?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
